![molecular formula C16H12N2O6S B2760147 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 1987112-76-4](/img/structure/B2760147.png)

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

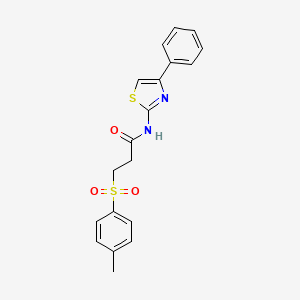

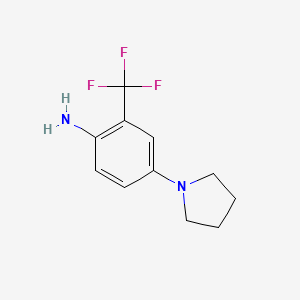

The compound “3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid” is a chemical compound with the molecular formula C16H12N2O6S . It has an average mass of 360.341 Da and a monoisotopic mass of 360.041595 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains a sulfonyl group attached to a 4-methoxyphenyl group .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, present in this compound, is a versatile scaffold widely used by medicinal chemists. Its saturated structure allows efficient exploration of pharmacophore space due to sp3-hybridization. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage. Researchers can leverage these features to design novel drug candidates with target selectivity .

Anti-HIV Research

While specific studies on this compound are limited, related pyrrolidine derivatives have shown promise. For instance, indolyl and oxochromenyl xanthenone derivatives, structurally similar to pyrrolidine, were investigated for their anti-HIV-1 activity . Further exploration of the antiviral potential of this compound could be valuable.

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-hiv-1 activity

Mode of Action

Compounds with similar structures have been shown to inhibit hiv-1 by binding to the active site of the hiv-1 integrase . This binding prevents the virus from integrating its genetic material into the host cell’s DNA, thereby stopping the virus from replicating .

Biochemical Pathways

By inhibiting the integrase, the compound would prevent the integration of the viral genome into the host cell’s DNA, a crucial step in the HIV-1 lifecycle .

Result of Action

If it does inhibit hiv-1 integrase, the result would be a reduction in viral replication, which could potentially slow the progression of hiv-1 infection .

properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S/c1-24-10-4-6-11(7-5-10)25(22,23)13-9-17-14-12(16(20)21)3-2-8-18(14)15(13)19/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCSXYPNOUDKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=CC=CN3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/no-structure.png)

![N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide](/img/structure/B2760073.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)

![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)

![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)

![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2760085.png)